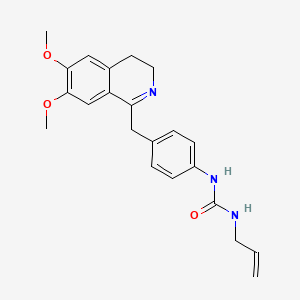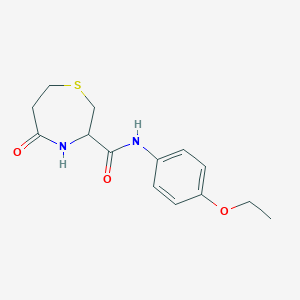
(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a fluorine atom at the 7th position of the isoindolinone ring and a pyrrolidinyl group at the 3rd position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoindolinone Core: This step involves the cyclization of an appropriate precursor to form the isoindolinone ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the isoindolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery for treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pyrrolidinyl group contributes to the compound’s overall stability and bioavailability. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
Uniqueness
(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is unique due to the specific position of the fluorine atom on the isoindolinone ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for fine-tuning of the compound’s properties, making it a valuable tool in research and development.
Propriétés
IUPAC Name |
7-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVURYUNLMVVKGE-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=C(C2=O)C(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2772759.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-hydroxyoxan-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2772760.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2772761.png)
![N-(1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2772765.png)
![3,5-dimethyl-6-(pyrrolidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2772766.png)
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine](/img/structure/B2772767.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2772770.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B2772771.png)


![2-difluoromethanesulfonyl-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B2772777.png)
![4-{[(5-cyclopropyl-1,2-oxazol-3-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2772779.png)
![Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate](/img/structure/B2772780.png)

